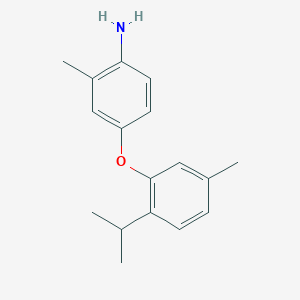
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 5th position, a chloro group at the 4th position, and a methyl group at the 3rd position on the phenoxy ring
作用機序
Target of Action
It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar .
Mode of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it likely interacts with its targets through the inhibition of glucose reabsorption in the kidneys .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, its action likely contributes to the overall therapeutic effects of these inhibitors, which include lowering blood glucose levels, reducing body weight, and lowering blood pressure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline typically involves multiple steps, including halogenation, etherification, and amination reactions. One common synthetic route is as follows:
Halogenation: The starting material, 4-chloro-3-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5th position.
Etherification: The brominated product is then reacted with 2-bromoaniline in the presence of a base such as potassium carbonate to form the ether linkage.
Amination: Finally, the intermediate product undergoes amination to introduce the aniline group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
科学的研究の応用
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in biological assays to study its effects on various biological targets.
Industrial Applications: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloroaniline
- 4-Chloro-3-methylphenol
- 2-Bromoaniline
Comparison
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
特性
IUPAC Name |
5-bromo-2-(4-chloro-3-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCKDYFNZBGFRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)








